

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DSM265 in Animal Models

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Compound of Interest		
Compound Name:	DSM265	
Cat. No.:	B607214	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **DSM265**, a novel inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate **DSM265** and similar compounds in animal models of malaria.

Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **DSM265** across various animal species and experimental models.

Pharmacokinetic Profile of DSM265 in Preclinical Species

Table 1: Single Intravenous Dose Pharmacokinetics of DSM265



Species	Dose (mg/kg)	CL (mL/min/kg)	Vss (L/kg)	T½ (h)
Mouse	2	19	2.8	2.4
Rat	2	11	2.5	3.9
Dog	1	0.8	0.8	13
Monkey	2	2.1	1.8	11

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life. Data extracted from

supplementary materials of

Phillips et al., Sci

Transl Med,

2015.

Table 2: Single Oral Dose Pharmacokinetics of **DSM265**



Species	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (μg·h/mL)	F (%)
Mouse	10	1.8	2	12	100
Rat	10	3.5	4	33	100
Dog	5	2.7	4	88	83
Monkey	10	2.1	8	44	46

Cmax:

Maximum

plasma

concentration

; Tmax: Time

to reach

Cmax; AUC:

Area under

the

concentration

-time curve;

F:

Bioavailability

. Data

extracted

from

supplementar

y materials of

Phillips et al.,

Sci Transl

Med, 2015.

In Vivo Pharmacodynamic Efficacy of DSM265

Table 3: In Vivo Efficacy of **DSM265** in the P. falciparum SCID Mouse Model



Dose (mg/kg/12h for 4 days)	Parasitemia Reduction	Outcome
1	Significant reduction	Recrudescence
10	Below limit of detection	Cure
25	Below limit of detection	Cure
50	Below limit of detection	Cure
75	Below limit of detection	Cure
100	Below limit of detection	Cure

Data from a 4-day dosing study in P. falciparum-infected SCID mice.[1][2] The minimal curative dose was determined to be in the range that maintains blood concentrations above the minimum parasiticidal concentration.[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of **DSM265** and its analogs.

Protocol 1: Murine Pharmacokinetic Study Using Serial Bleeding

This protocol describes a method for obtaining a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[3][4]

Materials:

 Test compound (DSM265) formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

Methodological & Application





- Male or female mice (e.g., CD-1 or as required by the study design)
- Dosing gavage needles (for oral administration) or syringes with appropriate needles (for intravenous administration)
- Capillary tubes (heparinized)
- Microcentrifuge tubes
- Anesthetic (e.g., isoflurane)
- Blood collection lancets (for submandibular bleeding)
- Pipettes and tips
- Centrifuge
- · -80°C freezer

Procedure:

- Dosing:
 - Acclimatize animals for at least 3 days prior to the study.
 - Fast animals overnight (with access to water) before dosing, if required.
 - Accurately weigh each animal to determine the correct dosing volume.
 - Administer **DSM265** via the desired route (e.g., oral gavage or intravenous tail vein injection). Record the exact time of dosing.[3]
- Serial Blood Sampling:
 - At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (approximately 30-50 μL) from each mouse.[3]
 - For early time points, submandibular vein bleeding is a suitable method.[3] For later time points, saphenous vein bleeding can be used.[5]



- Collect blood into heparinized capillary tubes and transfer to pre-labeled microcentrifuge tubes.[3]
- Apply gentle pressure to the bleeding site to ensure hemostasis.
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., at 11,000 rpm for 5 minutes) to separate plasma.
 - Carefully transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of **DSM265** in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Protocol 2: In Vivo Antimalarial Efficacy - 4-Day Suppressive Test

This is a standard in vivo test to evaluate the activity of an antimalarial compound against the blood stages of Plasmodium in mice.[7][8][9][10][11]

Materials:

- Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.
- Experimental mice (e.g., Swiss albino or other suitable strain).
- Test compound (**DSM265**) and control drug (e.g., chloroquine) formulated in an appropriate vehicle.



- Alsever's solution or other suitable anticoagulant.
- Physiological saline.
- Microscope slides.
- Giemsa stain.
- Microscope with an oil immersion objective.

Procedure:

- Parasite Inoculation (Day 0):
 - Collect blood from a P. berghei-infected donor mouse via cardiac puncture into a heparinized syringe.
 - \circ Dilute the infected blood with physiological saline to a concentration of 1 x 10⁷ parasitized red blood cells per 0.2 mL.
 - Inject each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood.
- Drug Administration (Days 0-3):
 - Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and different dose levels of **DSM265**). A typical group size is 5 mice.
 - Two to four hours after infection, administer the first dose of the test compound or control orally or via the desired route.
 - Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).
- Parasitemia Determination (Day 4):
 - o On the fifth day (Day 4), prepare thin blood smears from the tail blood of each mouse.
 - Fix the smears with methanol and stain with Giemsa.



 Examine the slides under a microscope to determine the percentage of parasitized red blood cells. Count at least 3-4 fields of view per slide.

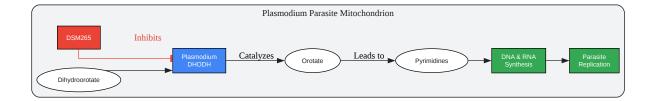
Data Analysis:

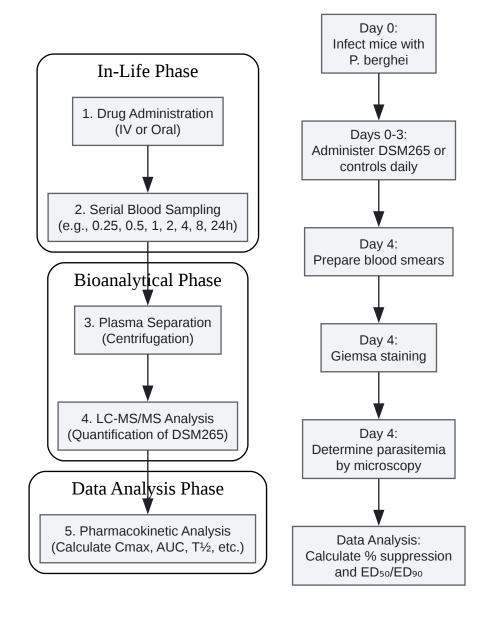
- Calculate the average parasitemia for each group.
- Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula:
 - % Suppression = [(Average parasitemia of control group Average parasitemia of treated group) / Average parasitemia of control group] x 100
- The ED₅₀ and ED₉₀ (the doses required to suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **DSM265** and the experimental workflows.







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